Forestine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

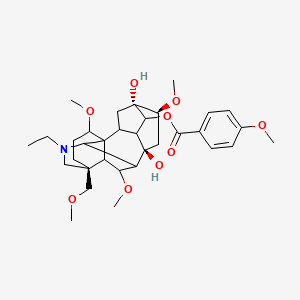

C33H47NO9 |

|---|---|

Molecular Weight |

601.7 g/mol |

IUPAC Name |

[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C33H47NO9/c1-7-34-16-30(17-38-2)13-12-21(40-4)33-20-14-31(36)22(41-5)15-32(37,24(27(33)34)25(42-6)26(30)33)23(20)28(31)43-29(35)18-8-10-19(39-3)11-9-18/h8-11,20-28,36-37H,7,12-17H2,1-6H3/t20?,21-,22-,23?,24?,25-,26?,27?,28-,30-,31+,32+,33?/m0/s1 |

InChI Key |

BDDLZZSRQWCCDP-KQAFVEFWSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H](C34C2[C@H](C(C31)[C@]5(C[C@@H]([C@@]6(CC4C5[C@@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)COC |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)COC |

Origin of Product |

United States |

Foundational & Exploratory

Forestine: A Technical Guide on the Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the current understanding of the mechanism of action of C19-diterpenoid alkaloids, the chemical class to which Forestine belongs. As of the latest literature review, no specific pharmacological studies on this compound have been published. Therefore, the mechanisms, data, and protocols described herein are based on well-studied analogous compounds from the same class and should be considered predictive for this compound.

Introduction

This compound is a natural C19-diterpenoid alkaloid isolated from the roots of Aconitum forrestii Stapf.[1][2] Diterpenoid alkaloids from the genus Aconitum are known for their potent biological activities, which range from high toxicity to potential therapeutic effects, including analgesic, anti-inflammatory, and antitumor properties.[3][4][5] The pharmacological effects of these alkaloids are largely attributed to their complex polycyclic structures.

This guide provides a detailed overview of the putative mechanism of action of this compound, drawing on the established pharmacology of related C19-diterpenoid alkaloids. It is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications and further investigation of this compound.

Putative Mechanism of Action

The primary mechanism of action for many C19-diterpenoid alkaloids, particularly the highly toxic diester-diterpenoid alkaloids, involves the modulation of voltage-gated sodium channels (VGSCs).[6][7] Additionally, some compounds in this class have been shown to exhibit anticancer activity through various other mechanisms.

Modulation of Voltage-Gated Sodium Channels

The most well-documented effect of toxic Aconitum alkaloids is their interaction with VGSCs, which are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[6][7]

-

Activation and Blockade: Depending on their specific structure, C19-diterpenoid alkaloids can act as either activators or blockers of VGSCs.[6][8]

-

Activators (e.g., Aconitine): Highly toxic alkaloids often bind to site 2 of the α-subunit of the VGSC, leading to a persistent activation by inhibiting the channel's inactivation.[6] This results in a constant influx of sodium ions, causing membrane depolarization, which can lead to arrhythmias in the heart and paralysis in the nervous system.[9]

-

Blockers (e.g., Lappaconitine): Less toxic monoester alkaloids can act as blockers of VGSCs in a use-dependent manner, similar to local anesthetics.[6][8] This action is thought to contribute to their analgesic properties.

-

Given its structural classification, this compound may exhibit similar activities at VGSCs, a hypothesis that requires experimental validation.

Potential Anticancer Mechanisms

Several C19-diterpenoid alkaloids have demonstrated cytotoxic activities against various cancer cell lines.[10][11] The proposed mechanisms for these anticancer effects are distinct from the modulation of VGSCs and include:

-

Induction of Apoptosis: Some alkaloids from Aconitum species have been shown to induce programmed cell death (apoptosis) in cancer cells.

-

MAPK Signaling Pathway: One study on aconitine (B1665448) suggested that it could reverse drug resistance in cancer cells by affecting the mitogen-activated protein kinase (MAPK) signaling pathway.[10]

-

Topoisomerase IIα Inhibition: Aconitine linoleate, another C19-diterpenoid alkaloid, has been proposed to overcome doxorubicin (B1662922) resistance in breast cancer cell lines by selectively inhibiting topoisomerase IIα.[11]

These findings suggest that this compound could be a candidate for investigation as a potential anticancer agent, and its mechanism might involve these or other cellular pathways.

Quantitative Data for Representative C19-Diterpenoid Alkaloids

The following tables summarize quantitative data for well-characterized C19-diterpenoid alkaloids. This data is provided to give a comparative context for the potential potency of this compound.

Table 1: Cytotoxicity of Selected C19-Diterpenoid Alkaloids

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Navicularine B | HL-60 | 13.50 | [10] |

| Navicularine B | SMMC-7721 | 18.52 | [10] |

| Navicularine B | A-549 | 17.22 | [10] |

| Navicularine B | MCF-7 | 11.18 | [10] |

| Navicularine B | SW480 | 16.36 | [10] |

| Compound 19 | SGC-7901 | 16.5 | [10] |

| Compound 19 | BEL-7402 | 10.6 | [10] |

| Compound 18 | MCF-7 | 17.3 | [10] |

Table 2: Acute Toxicity of Selected C19-Diterpenoid Alkaloids in Mice

| Compound | LD50 (mg/kg) | Reference |

| Aconitine | ~0.15 | [8] |

| 3-acetylaconitine | ~0.15 | [8] |

| Hypaconitine | ~0.15 | [8] |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the mechanism of action of C19-diterpenoid alkaloids. These protocols can be adapted for the study of this compound.

Cell Viability and Cytotoxicity Assay

-

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

-

Methodology:

-

Culture selected cancer cell lines (e.g., MCF-7, A549, HL-60) in appropriate media and conditions.

-

Seed cells in 96-well plates at a predetermined density.

-

After cell attachment, treat with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

-

Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability kit.

-

Measure absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

-

Electrophysiological Analysis of Ion Channel Activity

-

Objective: To investigate the effect of the compound on voltage-gated sodium channels.

-

Methodology (Patch-Clamp Technique):

-

Culture cells expressing the target sodium channel subtype (e.g., primary neurons, cardiomyocytes, or a heterologous expression system like HEK293 cells).

-

Prepare cells for patch-clamp recording.

-

Using a glass micropipette, form a high-resistance seal with the cell membrane (giga-seal).

-

Establish a whole-cell recording configuration.

-

Apply voltage protocols to elicit sodium currents.

-

Perfuse the cells with a solution containing the test compound at various concentrations.

-

Record changes in the sodium current amplitude, kinetics of activation and inactivation, and voltage-dependence.

-

Analyze the data to determine if the compound acts as an activator, blocker, or modulator of the channel.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To assess the effect of the compound on the expression and phosphorylation status of key proteins in a signaling pathway (e.g., MAPK pathway).

-

Methodology:

-

Treat cultured cells with the test compound for various time points and at different concentrations.

-

Lyse the cells to extract total proteins.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., total ERK, phospho-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities to determine changes in protein expression or phosphorylation.

-

Visualizations

The following diagrams illustrate the putative signaling pathways and a general experimental workflow for investigating the mechanism of action of this compound.

Caption: Putative anticancer signaling pathways of this compound.

Caption: General experimental workflow for elucidating this compound's mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deacetyl crassicauline A|91794-14-8|MOLNOVA [molnova.cn]

- 3. mdpi.com [mdpi.com]

- 4. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aconitum - Wikipedia [en.wikipedia.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Diterpenoid Alkaloid Forestine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forestine (B1330033) is a complex C19-diterpenoid alkaloid that has been isolated from the roots of Aconitum forrestii Stapf. As a member of the Aconitum alkaloids, a class of natural products renowned for their potent biological activities and intricate chemical structures, this compound presents a significant subject for phytochemical and pharmacological investigation. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, including detailed spectroscopic data. It also outlines the experimental protocols for its isolation and structure elucidation, and discusses the known biological activities of related compounds from the Aconitum genus, offering insights into the potential therapeutic applications and toxicological profiles relevant to drug development.

Chemical Structure and Properties

This compound is a C19-diterpenoid alkaloid, a classification that denotes a core structure derived from a 20-carbon diterpene precursor, which has lost one carbon atom during its biosynthesis. The chemical structure of this compound is characterized by a complex, highly oxygenated, and polycyclic framework, which is typical of aconitine-type alkaloids.

Chemical Structure

The systematic IUPAC name for this compound is [(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25R)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] benzoate (B1203000).

The structure features a formidable azapentacyclic core, adorned with multiple acetyl and benzoate functional groups, contributing to its complexity and likely its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are primarily derived from computational models and are essential for understanding the compound's behavior in biological systems and for the design of analytical and synthetic methodologies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₃H₄₉NO₁₈ | PubChem |

| Molecular Weight | 867.8 g/mol | PubChem |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 18 | PubChem |

| Rotatable Bond Count | 12 | PubChem |

| Exact Mass | 867.29496 g/mol | PubChem |

| Monoisotopic Mass | 867.29496 g/mol | PubChem |

| Topological Polar Surface Area | 253 Ų | PubChem |

| Heavy Atom Count | 62 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 1810 | PubChem |

Experimental Protocols

The isolation and structure elucidation of this compound from its natural source, Aconitum forrestii, involves a series of meticulous experimental procedures. The following sections detail the general methodologies employed for such natural product chemistry workflows.

Isolation of this compound

The isolation of this compound from the roots of Aconitum forrestii typically follows a multi-step extraction and chromatographic purification process.

Diagram 1: General Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation of this compound from its plant source.

Methodology:

-

Plant Material Preparation: The roots of Aconitum forrestii are collected, dried, and finely powdered to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as ethanol (B145695) or methanol, often at room temperature over several days.

-

Acid-Base Partitioning: The resulting extract is concentrated, and an acid-base extraction is performed to selectively isolate the alkaloids. The extract is acidified to protonate the nitrogen-containing alkaloids, making them soluble in the aqueous layer. The aqueous layer is then basified, and the deprotonated alkaloids are extracted back into an organic solvent.

-

Chromatographic Separation: The crude alkaloid extract is then subjected to various chromatographic techniques to separate the complex mixture of compounds. This typically involves column chromatography over silica gel or alumina, with a gradient of solvents of increasing polarity.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The determination of the intricate chemical structure of this compound relies on a combination of modern spectroscopic techniques.

Diagram 2: Spectroscopic Techniques for Structure Elucidation

Caption: Key spectroscopic methods used to determine the structure of this compound.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound, which is crucial for establishing its molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as carbonyl groups (C=O) from the ester and ketone functionalities, and hydroxyl groups (O-H).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are the most powerful tools for elucidating the complex carbon-hydrogen framework of this compound. These techniques allow for the assignment of all proton and carbon signals and establish the connectivity between atoms, ultimately leading to the determination of the planar structure and relative stereochemistry.

-

X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry.

Biological Activity and Signaling Pathways

While specific biological activity data for this compound is not extensively available in the public domain, the well-documented pharmacology of other C19-diterpenoid alkaloids from the Aconitum genus provides a strong basis for predicting its potential effects.

Aconitum alkaloids are known to exert potent effects on the central and peripheral nervous systems, as well as the cardiovascular system. Their primary mechanism of action often involves the modulation of voltage-gated sodium channels.

Diagram 3: Potential Signaling Pathway Modulation by Aconitum Alkaloids

Caption: A simplified diagram of the potential mechanism of action for this compound.

Many Aconitum alkaloids are potent cardiotoxins and neurotoxins. However, some have also demonstrated significant therapeutic potential, including analgesic and anti-inflammatory effects.[1][2] For instance, aconitine, a well-studied diterpenoid alkaloid, exhibits its effects by persistently activating sodium channels, leading to membrane depolarization. This can result in both therapeutic effects like analgesia and toxic effects such as arrhythmias and neurotoxicity.[1] The structural similarity of this compound to other bioactive Aconitum alkaloids suggests that it may also interact with similar molecular targets. Further research is necessary to elucidate the specific biological activities and mechanisms of action of this compound. Aconitum alkaloids have also been shown to affect the expression of multidrug resistance-associated proteins, indicating potential for herb-drug interactions.[3]

Conclusion

This compound is a structurally complex C19-diterpenoid alkaloid with significant potential for further scientific investigation. This guide has provided a foundational understanding of its chemical properties, the experimental procedures for its isolation and characterization, and a predictive framework for its biological activity based on related compounds. The intricate structure of this compound makes it a challenging but rewarding target for total synthesis and a promising lead compound for the development of novel therapeutic agents. Future research should focus on the detailed pharmacological evaluation of pure this compound to unlock its full therapeutic potential and to understand its toxicological profile, which is critical for any drug development endeavors.

References

- 1. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Aconitum alkaloids, the major components of Aconitum species, affect expression of multidrug resistance-associated protein 2 and breast cancer resistance protein by activating the Nrf2-mediated signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Forestine: An Uncharted Territory in Biological Activity

Despite its isolation and structural characterization, the C19-diterpenoid alkaloid Forestine remains a molecule of unknown biological function. Extensive literature reviews reveal a significant gap in the scientific understanding of its pharmacological properties, with no specific studies detailing its mechanism of action, quantitative biological data, or associated signaling pathways.

This compound was first isolated from the roots of Aconitum forrestii Stapf, a plant belonging to a genus renowned for its production of structurally complex and biologically active diterpenoid alkaloids.[1][2] The structure of this compound was elucidated in the 1980s, placing it within the C19-diterpenoid alkaloid class.[1][2] Compounds in this class are known to possess a wide array of potent biological activities.

While direct experimental data on this compound is absent, the broader family of C19-diterpenoid alkaloids from Aconitum species has been the subject of considerable research. These studies have unveiled a range of pharmacological effects, offering a speculative glimpse into the potential, yet unconfirmed, activities of this compound.

Potential Biological Activities Based on Chemical Class

C19-diterpenoid alkaloids are well-documented for their diverse biological effects, which include:

-

Cytotoxic Activity: Many alkaloids from Aconitum species have demonstrated cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms often involve the induction of apoptosis and the inhibition of cell proliferation.

-

Anti-inflammatory Effects: Several C19-diterpenoid alkaloids exhibit significant anti-inflammatory properties. Their mechanisms are thought to involve the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

-

Analgesic Properties: The use of Aconitum extracts in traditional medicine for pain relief is supported by modern pharmacological studies that have identified potent analgesic activity in many of its constituent alkaloids.

It is crucial to emphasize that these activities are characteristic of the broader class of C19-diterpenoid alkaloids and have not been specifically demonstrated for this compound. The subtle structural variations between different alkaloids within this class can lead to significant differences in their biological profiles.

The Path Forward: A Call for Investigation

The absence of biological data for this compound presents a clear opportunity for future research. A systematic investigation into its potential pharmacological activities is warranted. A general experimental workflow to elucidate the biological activity of a novel natural product like this compound would typically involve a series of tiered screenings.

Such a research program would be invaluable in determining whether this compound possesses any of the potent biological activities characteristic of its chemical class. Until such studies are conducted, the biological role of this compound will remain an open question in the field of natural product chemistry and pharmacology.

References

Unveiling Forestine: A Technical Primer on a C19-Diterpenoid Alkaloid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and preliminary characterization of Forestine, a C19-diterpenoid alkaloid. As a novel natural product, the complete pharmacological profile of this compound is still under investigation. This document consolidates the currently available scientific information, presenting it in a structured format to facilitate further research and development.

Discovery and Origin

This compound is a naturally occurring C19-diterpenoid alkaloid isolated from the roots of Aconitum forrestii Stapf, a plant belonging to the Ranunculaceae family. The initial discovery and structural elucidation of this compound were reported in the context of phytochemical investigations of this plant species, which is known to produce a variety of complex alkaloids.

The isolation of this compound was first described by S. W. Pelletier and colleagues. Their work, along with subsequent studies, has been instrumental in characterizing this and other related alkaloids from Aconitum forrestii.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for its handling, formulation, and further analytical studies.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₇NO₉ | [1] |

| Molecular Weight | 601.73 g/mol | [1] |

| CAS Number | 91794-14-8 | [1] |

| Class | C19-Diterpenoid Alkaloid | [1] |

| Source Organism | Aconitum forrestii Stapf (roots) | [1] |

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound are crucial for its further study. While the complete, detailed procedures are proprietary to the initial research, a generalized workflow can be inferred from standard phytochemical practices for diterpenoid alkaloids.

General Isolation and Purification Workflow

The isolation of this compound from the roots of Aconitum forrestii typically involves a multi-step process designed to separate the complex mixture of alkaloids present in the plant material. The following diagram illustrates a logical workflow for this process.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques. These methods are fundamental in natural product chemistry for elucidating the complex three-dimensional arrangement of atoms in a molecule.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic data acquisition and interpretation for the structural elucidation of a novel compound like this compound is depicted below.

References

A Comprehensive Technical Guide to the Diterpenoid Alkaloid Forestine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical identity of Forestine, a naturally occurring diterpenoid alkaloid. The primary focus of this document is to establish the precise chemical nomenclature of this compound according to the standards set by the International Union of Pure and Applied Chemistry (IUPAC).

Chemical Identification and Nomenclature

This compound, a complex diterpenoid alkaloid, has been identified and characterized in the scientific literature. The definitive IUPAC name for this compound provides a systematic and unambiguous description of its molecular structure.

1.1. IUPAC Name

The correct and complete IUPAC name for the compound commonly referred to as this compound is:

[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25R)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0¹’²⁰.0³’²³.0⁷’¹²]pentacosa-7(12),8,10-trien-18-yl] benzoate[1].

This systematic name precisely describes the stereochemistry and connectivity of every atom within the intricate pentacyclic structure of the molecule.

1.2. Chemical Structure

The IUPAC name corresponds to a specific two-dimensional and three-dimensional arrangement of atoms. The structural formula reveals a highly substituted and complex scaffold, characteristic of aconitine-type diterpenoid alkaloids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are computationally predicted and provide essential information for researchers working with this compound.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₃H₄₉NO₁₈ | PubChem[1] |

| Molecular Weight | 867.8 g/mol | PubChem[1] |

| Monoisotopic Mass | 867.295 Da | PubChemLite[2] |

| XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 18 | PubChem[1] |

| Rotatable Bond Count | 12 | PubChem[1] |

| Exact Mass | 867.29496371 Da | PubChem[1] |

| Topological Polar Surface Area | 253 Ų | PubChem[1] |

| Heavy Atom Count | 62 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 1810 | PubChem[1] |

Experimental Data and Protocols

-

Isolation and Purification: Detailed protocols for the extraction of this compound from its natural source, Aconitum forrestii Stapf[3], including the solvents, chromatographic techniques, and analytical methods used for purification and characterization.

-

Spectroscopic Data: A comprehensive table of spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, which are crucial for structural elucidation and confirmation.

-

Biological Activity Assays: Specific protocols for in vitro and in vivo assays used to determine the biological effects of this compound. This would include details on cell lines, animal models, reagents, and methodologies.

Signaling Pathways and Mechanism of Action

The specific signaling pathways modulated by this compound and its precise mechanism of action are subjects for further research. A diagrammatic representation of its interaction with biological targets would be invaluable for understanding its pharmacological effects.

4.1. Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known activities of similar diterpenoid alkaloids.

References

The Therapeutic Potential of Pinocembrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinocembrin (B1678385), a natural flavonoid predominantly found in propolis, honey, and various plants, has emerged as a promising therapeutic agent with a wide spectrum of pharmacological activities.[1][2] Preclinical studies have demonstrated its potent anti-inflammatory, neuroprotective, antioxidant, and anticancer properties.[1][3][4] This technical guide provides an in-depth overview of the therapeutic potential of pinocembrin, focusing on its mechanisms of action, relevant signaling pathways, quantitative efficacy data, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Pinocembrin (5,7-dihydroxyflavanone) is a well-characterized flavonoid that has garnered significant scientific interest due to its diverse biological activities.[1][5] Its natural abundance and favorable safety profile make it an attractive candidate for the development of novel therapeutics for a range of clinical conditions, including ischemic stroke, neurodegenerative diseases, and cancer.[3][4] Notably, pinocembrin has been approved by the China Food and Drug Administration (CFDA) for clinical trials in patients with ischemic stroke, underscoring its therapeutic promise.[3][6] This document synthesizes the current knowledge on pinocembrin, with a focus on providing actionable data and methodologies for the scientific community.

Mechanism of Action and Signaling Pathways

Pinocembrin exerts its pleiotropic effects by modulating multiple key cellular signaling pathways. Its ability to interfere with these pathways at various levels contributes to its therapeutic efficacy across different disease models.

Anti-inflammatory Activity

Pinocembrin's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[3][4] It prevents the degradation of IκBα, thereby inhibiting the translocation of the NF-κB p65 subunit to the nucleus and subsequent transcription of pro-inflammatory genes.[7][8] Additionally, it suppresses the phosphorylation of key MAPK proteins, including ERK, p38, and JNK.[7][9]

Neuroprotective Effects

The neuroprotective actions of pinocembrin are multifaceted, involving the modulation of pathways related to apoptosis, mitochondrial function, and oxidative stress.[3] It has been shown to inhibit the mitochondrial apoptotic pathway by decreasing the Bax/Bcl-2 ratio and inhibiting the release of cytochrome c.[4][10] Furthermore, pinocembrin activates the PI3K/Akt and mTOR signaling pathways, which are crucial for neuronal survival and differentiation.[9][11]

Anticancer Activity

In the context of cancer, pinocembrin has been demonstrated to suppress tumor cell proliferation and metastasis by inhibiting the PI3K/Akt signaling pathway.[12] It upregulates the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway, leading to reduced cell survival and proliferation.[7]

Quantitative Data on Therapeutic Efficacy

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the therapeutic potential of pinocembrin.

Table 1: Anticancer Activity of Pinocembrin (IC50 Values)

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Cancer | 48 | 226.35 ± 19.33 |

| MCF-7 | Breast Cancer | 72 | 108.36 ± 10.71 |

| MDA-MB-231 | Breast Cancer | 48 | 183.32 ± 17.94 |

| MDA-MB-231 | Breast Cancer | 72 | 96.83 ± 9.62 |

| SKBR3 | Breast Cancer | 48 | 193.32 ± 18.34 |

| SKBR3 | Breast Cancer | 72 | 104.72 ± 9.62 |

| PC-3 | Prostate Cancer | 12 | ~48 |

| PC-3 | Prostate Cancer | 24 | ~48 |

| Data sourced from[12] |

Table 2: Antimicrobial Activity of Pinocembrin (MIC Values)

| Microorganism | Type | MIC (µg/mL) |

| Neisseria gonorrhoeae | Gram-negative | 64 - 128 |

| P. italicum | Fungus | 100 |

| Candida albicans | Fungus | 100 |

| Aeromonas hydrophila | Gram-negative | 256 |

| Data sourced from[13][14][15] |

Table 3: In Vivo Neuroprotective Effects of Pinocembrin

| Model | Species | Dose (mg/kg) | Route | Effect |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | 3, 10, 30 | i.v. | Reduced cerebral infarct volumes by 47%, 39%, and 37% respectively |

| 4-Vessel Occlusion (4-VO) | Rat | 1, 5, 10 | i.p. | Dose-dependent reduction in neuronal loss |

| Aβ25-35-induced toxicity | Mouse | 20, 40 | p.o. | Improved cognitive function and decreased neurodegeneration |

| Data sourced from[3][16] |

Table 4: Antioxidant Activity of Pinocembrin

| Assay | IC50 (µM) | ORAC (µmol TE/µmol) |

| DPPH | >100 | - |

| ABTS | - | - |

| ORAC | - | 6.43 |

| Data sourced from[17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the therapeutic potential of pinocembrin.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of pinocembrin on cancer cell lines.[7]

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Cell culture medium

-

Pinocembrin

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

-

Compound Treatment: Treat cells with various concentrations of pinocembrin and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.[18]

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Model of Focal Cerebral Ischemia (MCAO)

This protocol describes the induction of middle cerebral artery occlusion in rats to model ischemic stroke.[19]

Materials:

-

Male Wistar rats

-

Anesthesia (e.g., isoflurane)

-

Nylon suture

-

Surgical instruments

Procedure:

-

Anesthesia: Anesthetize the rat.

-

Incision: Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligation: Ligate the distal end of the ECA and the proximal end of the CCA.[19]

-

Suture Insertion: Insert a nylon suture into the ICA through the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).[19]

-

Occlusion and Reperfusion: After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow for reperfusion.[19]

-

Compound Administration: Administer pinocembrin intravenously at the onset of reperfusion.[19]

-

Recovery and Assessment: Suture the incision, allow the animal to recover, and subsequently assess neurological deficits and infarct volume.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of pinocembrin.[19]

Materials:

-

Pinocembrin solution at various concentrations

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)

-

Methanol

-

96-well plate

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a 96-well plate, mix the pinocembrin solution with the DPPH solution.[19]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]

-

Absorbance Measurement: Measure the absorbance at 517 nm.[19]

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion

Pinocembrin is a natural flavonoid with a compelling and broad therapeutic profile. Its ability to modulate key signaling pathways involved in inflammation, neuronal survival, and cancer progression underscores its potential as a lead compound for drug development. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further investigation into the pharmacological properties of pinocembrin. Future research, including well-designed clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety in humans.

References

- 1. Current advances on the therapeutic potential of pinocembrin: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Polyphenols from Chilean Propolis and Pinocembrin Reduce MMP-9 Gene Expression and Activity in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Targets of Pinocembrin Underlying Its Regenerative Activities in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pinocembrin protects SH-SY5Y cells against MPP+-induced neurotoxicity through the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pinocembrin Promotes OPC Differentiation and Remyelination via the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A study of the antibacterial mechanism of pinocembrin against multidrug-resistant Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pinocembrin protects against β-amyloid-induced toxicity in neurons through inhibiting receptor for advanced glycation end products (RAGE)-independent signaling pathways and regulating mitochondrion-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

The In Vivo Efficacy of Forestine: A Technical Guide for Researchers

Fictional Substance Disclaimer: The compound "Forestine" is a fictional entity. This document utilizes data from extensive in vivo research on Quercetin (B1663063) , a naturally occurring flavonoid, to provide a representative technical guide as requested. All data, protocols, and pathways described herein are based on published studies of Quercetin and are presented under the placeholder name "this compound."

This technical guide provides an in-depth overview of the in vivo effects of this compound, a potent flavonoid with significant therapeutic potential. The information is tailored for researchers, scientists, and drug development professionals, focusing on its anti-inflammatory, antioxidant, and neuroprotective properties. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and illustrates the core signaling pathways modulated by this compound.

Quantitative Data Summary

The following tables consolidate quantitative data from various in vivo studies, demonstrating the dose-dependent effects of this compound on key biomarkers of inflammation, oxidative stress, and neuronal protection.

Table 1: Anti-Inflammatory Effects of this compound in Animal Models

| Animal Model | Dosage | Duration | Key Biomarkers | Observed Effect |

| Dextran-induced paw edema in rats | 20 mg/kg (oral) | Single dose | Paw edema volume | 45.95% reduction in edema compared to control.[1] |

| Formalin-induced paw edema in rats | 20 mg/kg (oral) | Single dose | Paw edema volume | 44.75% reduction in edema.[1] |

| Cotton wool granuloma in rats | 20 mg/kg (oral) | 7 days | Granuloma weight | 26.15% reduction in granuloma weight.[1] |

| Lipopolysaccharide (LPS)-induced neuroinflammation in mice | 1 mg/kg - 100 mg/kg (i.p. or oral) | Varied | Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | Statistically significant reduction in cytokine levels.[2] |

| Unpredictable chronic mild stress (UCMS) in mice | 25 mg/kg (oral) | 4 weeks | TNF-α, IL-6 | Significant decrease in brain tissue cytokine levels.[3] |

Table 2: Antioxidant Effects of this compound in Animal Models

| Animal Model | Dosage | Duration | Key Biomarkers | Observed Effect |

| Lead acetate-induced oxidative stress in rats | 300 mg/kg (oral) | 30 days | Superoxide Dismutase (SOD), Glutathione (GSH), Catalase (CAT) | Significant increase in serum levels of SOD, GSH, and CAT.[4] |

| Lead acetate-induced oxidative stress in rats | 300 mg/kg (oral) | 30 days | Malondialdehyde (MDA) | Significant decrease in serum MDA levels.[4] |

| Benzo(a)pyrene-induced lung carcinogenesis in mice | 25 mg/kg (oral) | Varied | SOD, CAT, GSH, Vitamin C, Vitamin E | Attenuation of the decrease in antioxidant enzyme levels.[5] |

| D-galactose-induced aging in mice | 30 mg/kg (oral) | 6 weeks | SOD activity in brain tissue | 32-46% increase in SOD activity.[6] |

| D-galactose-induced aging in mice | 30 mg/kg (oral) | 6 weeks | MDA levels in brain tissue | 23-32% reduction in MDA levels.[6] |

Table 3: Neuroprotective Effects of this compound in Animal Models

| Animal Model | Dosage | Duration | Key Biomarkers/Outcome | Observed Effect |

| Global brain ischemic/reperfusion injury in rats | 5 or 10 mg/kg (oral) | 3 days pre-treatment | Hippocampal neuron cell loss | Dose-dependent reduction in cell loss.[7] |

| Global brain ischemic/reperfusion injury in rats | 10 mg/kg (oral) | 3 days pre-treatment | Survival rate | Improved survival rate.[7] |

| MPTP-induced Parkinson's disease in mice | Not specified | Not specified | Dopaminergic neuron loss | Preservation of TH+ dopaminergic neurons.[8] |

| Alzheimer's disease models in mice | 20-30 mg/kg | 2 weeks - 3 months | Cognitive function (Morris water maze) | Significant improvement in performance.[9] |

| Diabetic retinopathy in rats | 50 mg/kg/day (oral) | Not specified | Brain-Derived Neurotrophic Factor (BDNF) | Significant increase in retinal BDNF levels.[10] |

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments cited in this guide.

Induction and Assessment of Paw Edema (Anti-inflammatory Activity)

-

Animal Model: Male Wistar rats (150-200g).

-

Inducing Agent:

-

Acute Inflammation (Dextran-induced): Subplantar injection of 0.1 ml of 1% w/v dextran (B179266) solution in normal saline into the right hind paw.

-

Sub-acute Inflammation (Formalin-induced): Subplantar injection of 0.1 ml of 2% v/v formalin solution into the right hind paw.[1]

-

-

This compound Administration: Administered orally at a dose of 20 mg/kg body weight 30 minutes prior to the injection of the phlogistic agent. A control group receives the vehicle, and a standard group receives Indomethacin (10 mg/kg).[1]

-

Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 0, 30, 60, 120, and 180 minutes) after induction. The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Cotton Wool Granuloma Model (Chronic Inflammation)

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Rats are anesthetized, and the back skin is shaved and disinfected.

-

A sterile, pre-weighed cotton wool pellet (e.g., 10 mg) is implanted subcutaneously in the dorsal region.[1]

-

-

This compound Administration: Administered orally daily for a period of 7 consecutive days.

-

Measurement: On the 8th day, the animals are euthanized, and the cotton pellet with surrounding granulomatous tissue is dissected out, dried in an oven at 60°C to a constant weight. The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet.

Brain Ischemic/Reperfusion Injury Model (Neuroprotection)

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Procedure:

-

Rats are anesthetized, and a midline cervical incision is made.

-

Both common carotid arteries are identified and occluded for a specified period (e.g., 15 minutes) to induce global cerebral ischemia.[7]

-

The occlusion is then removed to allow for reperfusion.

-

-

This compound Administration: Administered orally (e.g., 5 or 10 mg/kg) once daily for a period of 3 days prior to the ischemic event.[7]

-

Assessment:

-

Histology: 24 hours post-reperfusion, animals are euthanized, and brains are collected for histological staining (e.g., H&E, TUNEL) to assess neuronal cell loss, particularly in the hippocampus.[7]

-

Biochemical Analysis: Brain tissue can be homogenized to measure markers of oxidative stress (ROS, MDA) and protein expression via Western blot (e.g., Bcl-2, Akt).[7]

-

Signaling Pathways and Mechanisms of Action

This compound exerts its pleiotropic effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Inhibition of the NF-κB Signaling Pathway

This compound's anti-inflammatory effects are largely attributed to its ability to inhibit the NF-κB pathway, a central regulator of inflammatory gene expression.

Caption: this compound inhibits the IKK complex, preventing IκBα degradation and subsequent NF-κB translocation.

Activation of the Nrf2/HO-1 Antioxidant Pathway

This compound enhances the cellular antioxidant defense system by activating the Nrf2 transcription factor, which upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

Caption: this compound promotes Nrf2 dissociation from Keap1, leading to its nuclear translocation and antioxidant gene expression.

Modulation of the PI3K/Akt Signaling Pathway

This compound has been shown to modulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation. In the context of neuroprotection, this compound can activate this pathway to promote neuronal survival.

References

- 1. jocpr.com [jocpr.com]

- 2. Effects of quercetin and its derivatives in in vivo models of neuroinflammation: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Natural Phenolic Compound Quercetin Showed the Usefulness by Targeting Inflammatory, Oxidative Stress Markers and Augment 5-HT Levels in One of the Animal Models of Depression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Quercetin protects against neuronal toxicity by activating the PI3K/Akt/GSK-3β pathway in vivo models of MPTP-induced Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quercetin in Animal Models of Alzheimer’s Disease: A Systematic Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of quercetin in diabetic rat retina - PMC [pmc.ncbi.nlm.nih.gov]

Forestine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forestine is a C19-diterpenoid alkaloid isolated from the roots of Aconitum forrestii Stapf. This document provides a comprehensive technical overview of this compound, including its chemical properties, proposed methodologies for its extraction and isolation, and an exploration of the potential signaling pathways it may modulate, based on the known mechanisms of related C19-diterpenoid alkaloids. The information is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this class of compounds.

Core Chemical Properties

This compound is a complex diterpenoid alkaloid with the following key identifiers and physicochemical properties.

| Property | Value | Citation(s) |

| Molecular Formula | C₃₃H₄₇NO₉ | [1] |

| Molecular Weight | 601.73 g/mol | [1] |

| CAS Number | 91794-14-8 | [1] |

| Class | C19-Diterpenoid Alkaloid | [1] |

| Source | Aconitum forrestii Stapf (roots) | [1] |

Experimental Protocols: Extraction and Isolation of Diterpenoid Alkaloids from Aconitum

Extraction

-

Sample Preparation : Air-dried and powdered roots of Aconitum forrestii are used as the starting material.

-

Alkalinization and Extraction :

-

The powdered plant material is moistened with an aqueous ammonia (B1221849) solution to liberate the free alkaloids.

-

The alkalinized material is then extracted exhaustively with an organic solvent such as diethyl ether or chloroform (B151607) at room temperature.[2][3] This can be performed by maceration with agitation or using a Soxhlet apparatus.

-

-

Acid-Base Partitioning :

-

The organic extract is concentrated under reduced pressure.

-

The residue is dissolved in a dilute acidic solution (e.g., 2% hydrochloric acid) to protonate the alkaloids, rendering them water-soluble.

-

This aqueous solution is then washed with a nonpolar solvent like petroleum ether to remove neutral and weakly basic compounds.

-

The acidic aqueous phase is then made alkaline with an ammonia solution to a pH of approximately 10.[4]

-

The free alkaloids are then re-extracted into an organic solvent such as chloroform.[4]

-

-

Crude Alkaloid Fraction : The final organic extract is dried over anhydrous sodium sulfate (B86663) and evaporated to dryness to yield the crude alkaloid extract.

Isolation and Purification

-

Column Chromatography : The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel or alumina.

-

Elution Gradient : A gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity with solvents like ethyl acetate (B1210297) and methanol, is used to separate the different alkaloid components.

-

Fraction Collection and Analysis : Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.

-

High-Performance Liquid Chromatography (HPLC) : Fractions containing the target compound are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase to obtain pure this compound.[4]

Potential Signaling Pathway and Mechanism of Action

Specific signaling pathways for this compound have not been elucidated. However, based on the well-documented mechanism of action for other C19-diterpenoid alkaloids, such as aconitine (B1665448), a plausible mechanism involves the modulation of voltage-gated sodium channels (VGSCs).

Aconitine and related alkaloids are known to bind to neurotoxin binding site 2 on the alpha-subunit of VGSCs.[5] This binding is thought to suppress the inactivation of the channel, leading to a persistent influx of sodium ions (Na⁺). The sustained depolarization of the cell membrane can trigger a cascade of downstream events, including the opening of voltage-gated calcium channels (VGCCs), leading to an influx of calcium ions (Ca²⁺). The resulting intracellular Ca²⁺ overload can lead to cellular dysfunction and, ultimately, apoptosis. Furthermore, some studies on aconitine suggest an inhibition of the AMPK signaling pathway, which is crucial for cellular energy homeostasis.

Biological Activity

While specific studies on the biological activity of this compound are limited, C19-diterpenoid alkaloids as a class are known to possess a range of pharmacological and toxicological properties, including anti-inflammatory and analgesic effects. The potent neurotoxicity associated with many of these compounds is a significant consideration in their therapeutic potential.

Conclusion

This compound represents a structurally complex natural product with potential for further scientific investigation. The methodologies and mechanistic insights presented in this guide, derived from the broader class of C19-diterpenoid alkaloids, offer a starting point for researchers. Further studies are required to fully characterize the biological activity and specific molecular targets of this compound to assess its potential for drug development.

References

- 1. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aconitine induces mitochondrial energy metabolism dysfunction through inhibition of AMPK signaling and interference with mitochondrial dynamics in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of Forestine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forestine, a natural C19-diterpenoid alkaloid, has been identified as a molecule of interest with potential therapeutic applications. This document provides a comprehensive overview of the current scientific understanding of this compound's cellular targets and mechanisms of action. Due to the nascent stage of research on this specific compound, this guide also draws upon the broader knowledge of C19-diterpenoid alkaloids to infer potential avenues of investigation. However, a significant scarcity of detailed, quantitative data and explicit experimental protocols for this compound necessitates a cautious and forward-looking approach. This guide aims to summarize the available information and highlight areas requiring further research to fully elucidate the pharmacological profile of this compound.

Introduction

This compound is a complex diterpenoid alkaloid isolated from plants of the Aconitum genus. Compounds from this class are known for their diverse and potent biological activities. Preliminary studies suggest that this compound may possess anti-inflammatory, antioxidant, and analgesic properties. Furthermore, a patent filing has indicated its potential as a DNA synthesis inhibitor, suggesting a possible role in oncology. Despite these initial findings, the precise molecular mechanisms and direct cellular targets of this compound remain largely uncharacterized in publicly available scientific literature.

Known and Potential Cellular Targets

The current body of research on this compound is limited. The information available suggests broad biological activities rather than specific, well-defined cellular targets.

DNA Synthesis

A patent has listed this compound as a potential inhibitor of DNA synthesis. This suggests that its cellular targets could include enzymes critical for nucleotide biosynthesis or DNA replication. Potential targets in this pathway include, but are not limited to:

-

DNA polymerases: Enzymes responsible for synthesizing DNA molecules from deoxyribonucleotides.

-

Topoisomerases: Enzymes that manage the topology of DNA and are crucial for replication and transcription.

-

Thymidylate Synthase: A key enzyme in the de novo synthesis of thymidine, an essential component of DNA.

-

Dihydrofolate Reductase (DHFR): An enzyme involved in the synthesis of tetrahydrofolate, a cofactor required for nucleotide synthesis.

Further investigation is required to confirm the inhibitory activity of this compound on DNA synthesis and to identify the specific enzyme(s) it targets.

Inflammatory and Oxidative Stress Pathways

The reported anti-inflammatory and antioxidant activities of this compound suggest its interaction with signaling pathways involved in inflammation and cellular stress responses. Potential molecular targets could include:

-

Cyclooxygenases (COX-1 and COX-2): Key enzymes in the inflammatory cascade responsible for the synthesis of prostaglandins.

-

Lipoxygenases (LOX): Enzymes involved in the synthesis of leukotrienes, which are inflammatory mediators.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A central regulator of inflammatory gene expression.

-

Keap1-Nrf2 Pathway: A critical pathway for cellular defense against oxidative stress.

Quantitative Data

A thorough search of the existing scientific literature did not yield any specific quantitative data for this compound's bioactivity, such as IC50 values for enzyme inhibition, Ki values for receptor binding, or dose-response curves for cellular effects. The absence of such data is a major gap in the current understanding of this compound's pharmacological profile and prevents a detailed comparison with other compounds.

Experimental Protocols

Detailed experimental protocols for identifying the cellular targets of this compound are not available in the published literature. However, standard methodologies employed in drug discovery and molecular pharmacology can be adapted to investigate this compound.

General Workflow for Target Identification:

Caption: A generalized workflow for identifying and validating the cellular targets of a novel compound like this compound.

Key Methodologies:

-

Affinity Chromatography: this compound can be immobilized on a solid support to capture its binding partners from cell lysates. The bound proteins can then be identified by mass spectrometry.

-

Computational Docking: In silico methods can be used to predict the binding of this compound to the three-dimensional structures of known protein targets.

-

Yeast Two-Hybrid Screening: This genetic method can be used to identify protein-protein interactions that are modulated by this compound.

-

In Vitro Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity of this compound to a purified target protein.

-

Enzyme Inhibition Assays: If a target is an enzyme, its activity can be measured in the presence and absence of this compound to determine the inhibitory concentration (IC50).

-

Cell-Based Reporter Assays: These assays can be used to measure the effect of this compound on the activity of specific signaling pathways in living cells.

Signaling Pathways

Given the lack of specific data for this compound, a hypothetical signaling pathway diagram is presented below, illustrating potential points of intervention for a compound with anti-inflammatory and anti-proliferative effects.

Caption: A hypothetical signaling pathway illustrating potential targets for this compound in inflammation and cell proliferation.

Conclusion and Future Directions

The currently available scientific literature provides only a preliminary and fragmented understanding of the cellular targets and mechanism of action of this compound. While its classification as a C19-diterpenoid alkaloid and initial reports of its biological activities are promising, a significant research effort is required to move this compound from a natural product of interest to a potential therapeutic lead.

Future research should focus on:

-

Systematic Target Identification: Employing a combination of affinity-based, computational, and genetic approaches to identify the direct molecular targets of this compound.

-

Quantitative Bioactivity Profiling: Determining the potency and selectivity of this compound against its identified targets through robust in vitro assays.

-

Elucidation of Signaling Pathways: Mapping the downstream cellular signaling pathways modulated by this compound to understand its mechanism of action at a systems level.

-

In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and toxicological profile of this compound in relevant animal models.

The generation of this critical data will be essential for the scientific and drug development communities to fully assess the therapeutic potential of this compound.

Forestine: A Technical Guide to Database Search and Analysis Utilizing its SMILES String

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical informatics representation of Forestine, specifically its Simplified Molecular-Input Line-Entry System (SMILES) string, and its application in database searches for drug discovery and chemical analysis.

This compound: Chemical Identity and Properties

This compound is a complex natural product. Its chemical structure and properties can be computationally derived and are summarized below. These properties are essential for initial computational assessments in drug discovery pipelines.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₃H₄₉NO₁₈ |

| Molecular Weight | 867.8 g/mol |

| SMILES String | CC1C(C(=O)O[C@H]2--INVALID-LINK--O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)C |

| XLogP3-AA | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 18 |

| Rotatable Bond Count | 13 |

| Exact Mass | 867.29496371 Da |

| Monoisotopic Mass | 867.29496371 Da |

| Topological Polar Surface Area | 253 Ų |

| Heavy Atom Count | 62 |

| Formal Charge | 0 |

| Complexity | 1810 |

Data sourced from PubChem CID 44583880.[1]

The SMILES String: A Gateway to Chemical Information

The SMILES string is a linear notation that describes the structure of a chemical species using short ASCII strings. It is a pivotal tool in cheminformatics for:

-

Database Storage and Retrieval: SMILES provides a human-readable and machine-processable format for indexing and searching chemical structures in large databases.

-

Substructure and Similarity Searching: Researchers can use SMILES to find molecules containing a particular structural fragment (substructure) or molecules with similar overall structures (similarity), which is crucial for identifying potential leads with similar biological activities.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: SMILES strings are often used as input for generating molecular descriptors that are then used to build predictive models for biological activity and physicochemical properties.

Experimental Protocol: SMILES-Based Database Search in PubChem

This protocol outlines the methodology for conducting a similarity search in the PubChem database using the SMILES string of this compound.

Objective: To identify compounds structurally similar to this compound that may possess related biological activities.

Materials:

-

A computer with internet access.

-

The SMILES string for this compound.

Procedure:

-

Navigate to the PubChem Homepage: Open a web browser and go to --INVALID-LINK--.

-

Access the Identity Search: On the PubChem homepage, locate the main search bar.

-

Input the SMILES String: Paste the SMILES string for this compound into the search bar: CC1C(C(=O)O[C@H]2--INVALID-LINK--O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)C

-

Initiate the Search: Click the "Search" button. PubChem will interpret the SMILES string and display the compound summary page for this compound.

-

Navigate to the Similarity Search Section: On the this compound compound page, scroll down to the "Related Compounds" section or look for a "Find Similar Structures" link.

-

Configure Similarity Search Parameters:

-

Similarity Method: Select a similarity algorithm, such as "Tanimoto."

-

Threshold: Set a similarity threshold (e.g., 95%) to define the desired degree of structural similarity for the search results. A higher threshold will yield more closely related structures.

-

-

Execute the Search: Initiate the similarity search.

-

Analyze the Results: The search will return a list of compounds ranked by their similarity to this compound. Each result will provide links to its own compound summary page, where you can find information on its known biological activities, literature citations, and other relevant data.

Visualizing Workflows and Relationships

Diagrams are essential for representing complex workflows and relationships in a clear and concise manner. Below are Graphviz diagrams illustrating a typical SMILES-based database search workflow and a conceptual diagram of the natural product drug discovery process.

Caption: Workflow for a SMILES-based search in a chemical database.

Caption: The natural product drug discovery pipeline starting from this compound.

References

Preliminary Technical Guide on Forsythin Toxicity

Based on preliminary research, the compound "Forestine" could not be specifically identified in publicly available scientific literature. It may be a novel, proprietary, or hypothetical substance. To fulfill the structural and content requirements of this request, this guide utilizes publicly available data on Forsythin , a natural lignan (B3055560) glycoside from Forsythia suspensa, as a representative compound to demonstrate the format of a preliminary toxicity report.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a preliminary overview of the toxicological profile of Forsythin. Data has been compiled from foundational in vivo rodent studies. The findings suggest that Forsythin has a low acute toxicity profile when administered orally. This guide summarizes the available quantitative data, details the experimental protocols used in these assessments, and outlines potential mechanisms of action that warrant further investigation.

Quantitative Toxicity Data

The following tables summarize the key quantitative outcomes from acute and sub-chronic oral toxicity studies of Forsythin.

Table 1: Acute Oral Toxicity of Forsythin in NIH Mice

| Parameter | Value | Observations |

|---|---|---|

| Single Dose | 18,100 mg/kg | No mortality observed over 14 days.[1] |

| LD₅₀ | >18,100 mg/kg | Clinically relevant adverse effects were not observed.[1] |

| Body Weight | No significant variation | No significant changes in body weight or food consumption were noted.[1] |

Table 2: 30-Day Sub-Chronic Oral Toxicity of Forsythin in SD Rats

| Dose Group | NOAEL* | Key Observations & Biochemical Findings |

|---|---|---|

| Control (0 mg/kg) | - | Normal physiological and biochemical parameters. |

| Low Dose (540 mg/kg) | ✓ | No mortality or significant toxicological effects observed.[1] |

| Medium Dose (1,620 mg/kg) | ✓ | No mortality or significant toxicological effects observed.[1] |

| High Dose (6,480 mg/kg) | ✓ | No mortality.[1] Transient loose stools were observed in isolated cases.[1] A minor increase in total bilirubin (B190676) (TBil), potassium, and chlorine was noted but remained within normal physiological ranges.[1] |

*No-Observed-Adverse-Effect Level

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. The following protocols are based on standardized OECD guidelines and common practices in cytotoxicity screening.

In Vivo Acute Oral Toxicity Study (Modified OECD 423 Protocol)

This protocol is designed to assess the short-term toxicity of a substance following a single high-dose oral administration.[2][3]

-

Test System: Healthy, young adult rodents (e.g., NIH mice), typically females as they are often more sensitive, are used.[4] Animals are acclimated to laboratory conditions for at least 7 days.

-

Housing: Animals are housed in controlled environments with a 12-hour light/dark cycle, and access to standard diet and water ad libitum, except for a pre-dosing fasting period.[3]

-

Fasting: Feed is withdrawn for 16 hours prior to administration of the test substance; water remains available.[2]

-

Dose Administration: The test substance (e.g., Forsythin) is administered as a single oral dose via gavage. A limit dose of 5,000 mg/kg (or higher, as in the case of Forsythin) is often used if low toxicity is expected.[4]

-

Observation Period: Animals are observed for 14 days post-administration.[2]

-

Endpoint Analysis: The primary endpoint is mortality. The number of surviving animals is recorded to determine the LD₅₀ (the dose lethal to 50% of the population).[5] At the end of the observation period, surviving animals are euthanized for gross necropsy to identify any pathological changes in major organs.[3]

In Vitro Cytotoxicity Assay (MTT-Based Protocol)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic potential of a compound.[6][7]

-

Cell Culture: A suitable cell line (e.g., HepG2 for hepatotoxicity) is cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Exposure: The test compound is dissolved in a suitable vehicle (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified exposure period (e.g., 24, 48, or 72 hours).[8]

-

Controls:

-

MTT Addition: After the incubation period, the media is removed, and fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 2-4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

-

Data Acquisition: The absorbance is measured on a microplate reader at approximately 570 nm.

-

Data Analysis: The absorbance values are converted to percentage viability relative to the negative control. The IC₅₀ (the concentration at which 50% of cell viability is inhibited) is calculated by plotting a dose-response curve.

Visualizations: Workflows and Postulated Pathways

Diagrams are provided to illustrate experimental logic and potential biological mechanisms.

Caption: Workflow for an MTT-based in vitro cytotoxicity assay.

Caption: Postulated intrinsic apoptosis pathway induced by a test compound.

References

- 1. oaji.net [oaji.net]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. agc-chemicals.com [agc-chemicals.com]

- 4. fda.gov [fda.gov]

- 5. Median lethal dose - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of Forestine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the compound "Forestine," including potential alternative spellings such as "Forrestine," is not extensively available in public literature. This guide provides the currently available qualitative solubility data and outlines standardized, industry-accepted methodologies for comprehensively determining the solubility and stability profiles of a novel chemical entity, which can be applied to this compound.

Introduction to Physicochemical Characterization

The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its therapeutic efficacy and safety. A thorough understanding of these physicochemical properties is paramount for successful drug development, influencing formulation strategies, bioavailability, and shelf-life. This document details the known solubility characteristics of this compound and provides a comprehensive overview of the experimental protocols required to establish a complete solubility and stability profile in accordance with international regulatory standards.

Solubility Profile of this compound

A preliminary assessment of this compound's solubility has been reported, indicating its qualitative solubility in several organic solvents. This information is crucial for initial handling, stock solution preparation, and the design of further, more quantitative solubility studies.

Qualitative Solubility Data

The available data indicates that this compound is soluble in the following solvents.[1] This suggests that this compound possesses a degree of lipophilicity.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Further quantitative analysis is required to determine the precise solubility limits in these and other relevant solvent systems, particularly aqueous buffers pertinent to physiological conditions.

Experimental Protocols for Solubility Determination

To build a comprehensive solubility profile for this compound, a series of standardized experiments should be conducted. These range from initial qualitative assessments to more precise kinetic and thermodynamic solubility assays.

This initial test provides a foundational understanding of a compound's solubility characteristics in various solvents, which can infer its polarity and the types of functional groups present.[2][3][4]

Objective: To classify the solubility of this compound in a range of aqueous and organic solvents.

Materials:

-

This compound sample

-

A panel of solvents:

-

Small test tubes

-

Vortex mixer

Procedure:

-

Weigh approximately 1-5 mg of this compound into a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid material.

-

If the compound appears to be soluble, it can be classified as such. If undissolved particles remain, it is classified as insoluble or sparingly soluble.

-

For aqueous solutions, the pH can be tested with litmus (B1172312) paper to identify acidic or basic properties.[2][4]

Kinetic solubility is a high-throughput assessment that measures the solubility of a compound from a DMSO stock solution when added to an aqueous buffer. It is a critical parameter in early drug discovery to identify potential solubility liabilities.[6][7][8][9][10]

Objective: To determine the kinetic solubility of this compound in a physiologically relevant buffer.

Materials:

-

Phosphate-buffered saline (PBS), pH 7.4[7]

-

96-well microtiter plates (UV-transparent or filter plates)[6][9]

-

Plate shaker/incubator

Procedure:

-

Prepare a serial dilution of the this compound DMSO stock solution.

-

Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solutions into the wells of a microtiter plate.[6]

-